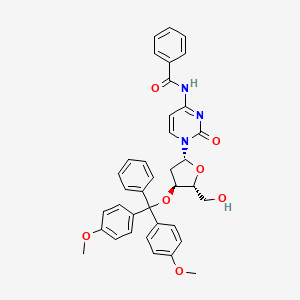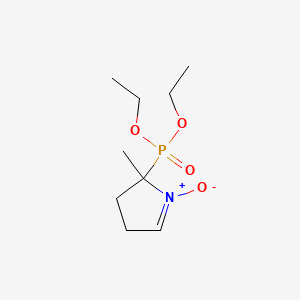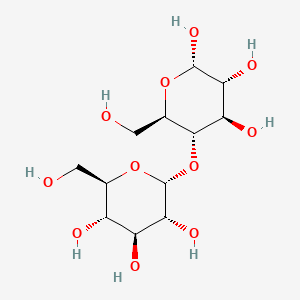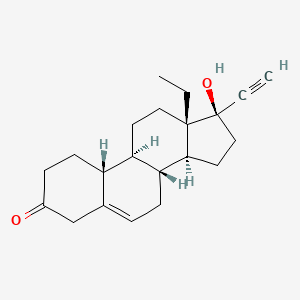
5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel: is a synthetic steroidal compound that belongs to the class of progestins. It is structurally related to norgestrel, a widely used progestin in contraceptive formulations. This compound is characterized by its unique chemical structure, which includes a dehydro and dihydro modification, making it distinct from other progestins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Dehydrogenation: Introduction of a double bond at the 5(6) position.
Reduction: Selective reduction of the 4(5) double bond to form the dihydro derivative.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can further modify the double bonds or carbonyl groups present in the molecule.
Substitution: Various substitution reactions can occur, especially at the reactive sites such as the hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is used as a reference compound for studying steroidal reactions and mechanisms. It serves as a model compound for developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of progestins on cellular processes. It helps in understanding the role of progestins in cell cycle regulation, apoptosis, and gene expression.
Medicine: Medically, this compound is investigated for its potential use in hormone replacement therapy and contraceptive formulations. Its unique structure may offer advantages in terms of efficacy and side effect profile.
Industry: In the pharmaceutical industry, this compound is used in the development of new contraceptive drugs and hormone therapies. It is also explored for its potential in treating hormone-related disorders.
Mechanism of Action
The mechanism of action of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel involves binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and cellular function. The compound exerts its effects by modulating the activity of various signaling pathways, including those involved in cell proliferation and differentiation.
Comparison with Similar Compounds
Norgestrel: A widely used progestin in contraceptives.
Levonorgestrel: Another synthetic progestin with a similar structure but different pharmacokinetic properties.
Desogestrel: A third-generation progestin with improved selectivity for progesterone receptors.
Uniqueness: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is unique due to its dehydro and dihydro modifications, which may confer distinct pharmacological properties. These structural differences can influence its binding affinity, receptor selectivity, and metabolic stability, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,16-19,23H,3,6-13H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRBZVWRTAFWPO-XUDSTZEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100021-05-4 |
Source


|
| Record name | delta5-Levonorgestrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100021054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .DELTA.5-LEVONORGESTREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV7HH25Q8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
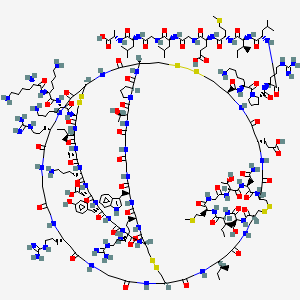
![[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester](/img/new.no-structure.jpg)
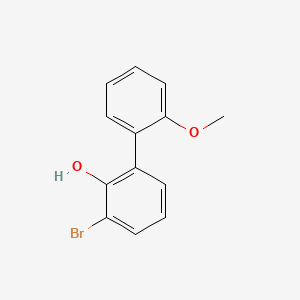
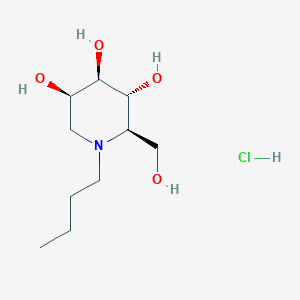
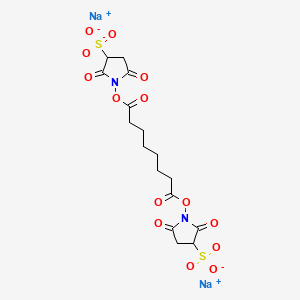
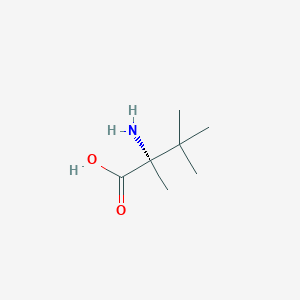

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)
